n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine is a chemical compound with the molecular formula C11H14N2O2. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine typically involves the reaction of 2-aminobenzoxazole with appropriate alkylating agents. One common method includes the use of 1-methoxypropan-2-yl chloride in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (MeCN). The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products are primarily amine derivatives.
- Substitution reactions yield various alkylated or arylated benzoxazole derivatives .
Scientific Research Applications
n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-Aminobenzoxazole: A precursor in the synthesis of various benzoxazole derivatives.
1-Methoxypropan-2-ylbenzoxazole: A structurally similar compound with different functional groups.
Benzothiazole derivatives: Compounds with similar biological activities but containing sulfur instead of oxygen in the heterocyclic ring.
Uniqueness: n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropan-2-yl group enhances its solubility and bioavailability, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H14N2O2/c1-8(7-14-2)12-11-13-9-5-3-4-6-10(9)15-11/h3-6,8H,7H2,1-2H3,(H,12,13) |
InChI Key |
SSWPEWAZLVQXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.